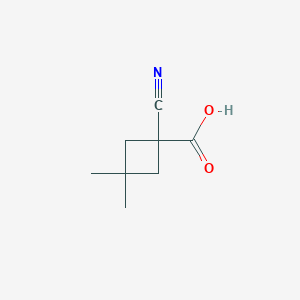
1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid
描述
1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid is a compound with the molecular formula C10H9NO3 and a molecular weight of 191.19 g/mol It is a derivative of isoquinoline, a heterocyclic aromatic organic compound
作用机制
Target of Action
It is related to inhibitors of the west nile virus (wnv) protease and molecules having selective central nervous system (cns) action .
Mode of Action
It is known that the compound is related to noncompetitive ampar antagonists, which are known to mediate fast glutamatergic synaptic transmission in the mammalian central nervous system .
Biochemical Pathways
It is known that overactivation of ampar plays a pivotal role in epileptogenesis and glutamate-induced neuronal death .
Result of Action
It is known that the compound is related to noncompetitive ampar antagonists, which are known to have anticonvulsant efficacy .
生化分析
Biochemical Properties
It has been suggested that this compound may interact with various enzymes, proteins, and other biomolecules . For example, it has been associated with the 2-amino-3-(3-hydroxy-5-methyl-4-isoxazolyl)-propionate receptor (AMPAR), which mediates fast glutamatergic synaptic transmission in the mammalian central nervous system . Overactivation of AMPAR plays a pivotal role in epileptogenesis and glutamate-induced neuronal death .
Cellular Effects
It has been suggested that this compound may have an impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been associated with the inhibition of AMPAR, which could potentially lead to neuroprotective effects against neurological pathologies such as epilepsy, ischemia, Parkinson’s disease, and multiple sclerosis .
Molecular Mechanism
It has been suggested that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been associated with the noncompetitive antagonism of AMPAR .
Temporal Effects in Laboratory Settings
It has been suggested that this compound may have long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid may vary with different dosages in animal models
Metabolic Pathways
It has been suggested that this compound may interact with various enzymes or cofactors .
Transport and Distribution
It has been suggested that this compound may interact with various transporters or binding proteins .
Subcellular Localization
It has been suggested that this compound may be directed to specific compartments or organelles .
准备方法
The synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid can be achieved through several methods. One common synthetic route involves the reaction of homophthalic anhydride with imines, which allows for the closure of the isoquinoline ring in one step . This method is advantageous as it introduces desired pharmacophore groups at specific positions and allows for further transformations of the carboxyl group at the 4th position.
Industrial production methods often utilize solution-phase parallel synthesis (SPPS) to create a small library of 1,2,3,4-tetrahydroisoquinoline derivatives . This approach is efficient and can be scaled up for larger production needs.
化学反应分析
1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, often using reagents like Grignard reagents (RMgX) or organolithium compounds (RLi).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
科学研究应用
1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of various natural products and synthetic pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Industry: The compound is utilized in the production of fine chemicals and as an intermediate in organic synthesis.
相似化合物的比较
1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid: This compound is a constrained analog of phenylalanine and is present in several peptide-based drugs.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid: Known for its use in medicinal chemistry, particularly in the synthesis of anti-inflammatory and anti-cancer agents.
The uniqueness of this compound lies in its specific functional groups and the versatility it offers in synthetic transformations and applications.
属性
IUPAC Name |
1-oxo-3,4-dihydro-2H-isoquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c12-9-7-4-2-1-3-6(7)8(5-11-9)10(13)14/h1-4,8H,5H2,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUKMVZOGJJLXBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2C(=O)N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10694555 | |
| Record name | 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10694555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101301-17-1 | |
| Record name | 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10694555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the typical synthetic approaches to 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acids?
A: A common synthetic route for these compounds is the Castagnoli–Cushman reaction. This reaction involves the cycloaddition of homophthalic anhydride with various imines, typically generated in situ from aldehydes and amines [, ]. The reaction conditions, such as solvent and temperature, can significantly influence the stereochemistry of the resulting product []. For instance, using molecular iodine as a catalyst under mild conditions has been shown to efficiently yield the cis isomer of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acids [].
Q2: What are some promising applications of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid derivatives?
A: Research suggests potential for these compounds as anticonvulsant agents. For example, derivatives like trans-2-(4-chlorobenzyl)-3-(4-methoxyphenyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid (PD00735) have demonstrated promising anticonvulsant efficacy []. This activity is attributed to their potential as noncompetitive antagonists of AMPA receptors, which play a critical role in the central nervous system and are implicated in epilepsy [].
Q3: Can 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acids be further modified for expanded applications?
A: Yes, these compounds serve as versatile building blocks for diverse polyheterocyclic systems. For instance, 2-methoxy-3-(2-nitrophenyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid, derived from the Castagnoli–Cushman reaction, can be selectively transformed into either substituted dibenzo[c,h][1,6]naphthyridines or indolo[3,2-c]isoquinoline polyheterocycles depending on the reducing agent employed []. This versatility highlights the potential of these compounds for developing novel molecules with a broader range of biological activities.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![[1-Cyclopropyl-2-(propylthio)ethyl]methylamine](/img/structure/B1425385.png)

![[2-(Methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methanamine](/img/structure/B1425388.png)
![N-[4-(hydroxymethyl)phenyl]pent-4-enamide](/img/structure/B1425389.png)




![1-[(4-Methoxyphenyl)methyl]-3-methylpiperazine-2,5-dione](/img/structure/B1425398.png)
![2-Methyl-1,9-dioxa-4-azaspiro[5.5]undecane](/img/structure/B1425400.png)
